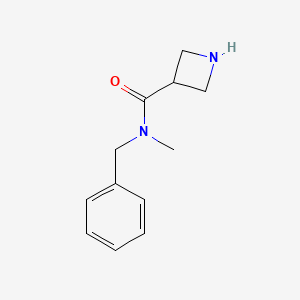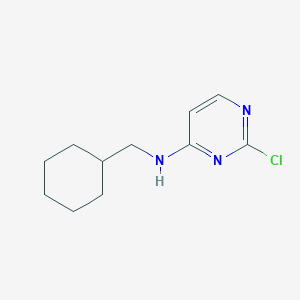
2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Overview
Description
“2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies . For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study developed an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .Scientific Research Applications
Antiallergic Potential
Research on pyrimidine derivatives, including compounds similar to 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, has shown potential in antiallergic applications. For instance, certain N-substituted amino derivatives of pyrimidines demonstrated promising antiallergic activity in rat passive cutaneous anaphylaxis screens (Lesher, Singh, & Mielens, 1982).
Synthesis of Derivatives
The transformation of pyrimidines, including the synthesis of amino derivatives, has been a significant area of study. Processes involving reactions with amines lead to the formation of various derivatives that hold promise in different scientific applications (Botta et al., 1985).
Chemical Reactivity and Synthesis Techniques
Chloropyrimidine derivatives, including 2-chloro-pyrimidine variants, have been utilized as active agents in synthetic chemistry for creating compounds like carbodiimides, isothiocyanates, and amides. Their reactivity and the ease of product isolation through simple filtration techniques make them valuable in the field of synthetic chemistry (Kondo et al., 1981).
Molluscicidal Properties
Some derivatives of pyrimidines, related to 2-chloro-pyrimidine compounds, have shown molluscicidal properties. This is significant in the context of controlling populations of snails that act as intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Novel Compound Synthesis
The development of new compounds, including those based on pyrimidine derivatives, is an ongoing research area. Innovations in synthesis methods, such as one-pot syntheses, have been explored for creating new chemical structures, which could have various scientific applications (Dyachenko et al., 2020).
Mechanism of Action
Mode of Action
2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death .
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria, specifically at complex I . The downstream effects include a disruption in ATP production, leading to an energy imbalance in the cell .
Pharmacokinetics
The compound’s lipophilic properties, suggested by the presence of a trifluoroethyl thioether group , may enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of energy production in the cell, leading to cell death . This makes it an effective fungicide and acaricide .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which may have implications for metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in lipid metabolism, leading to altered levels of key metabolic enzymes . Additionally, this compound has been found to impact cell signaling pathways such as the AMPK pathway, which plays a role in energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, its interaction with acetyl-CoA carboxylase results in enzyme inhibition, thereby reducing fatty acid synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of fatty acid synthesis and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetyl-CoA carboxylase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis and breakdown of fatty acids . Additionally, it may affect metabolic flux by altering the levels of key metabolites involved in energy production and storage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective localization and activity.
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRVRIIBLSPTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



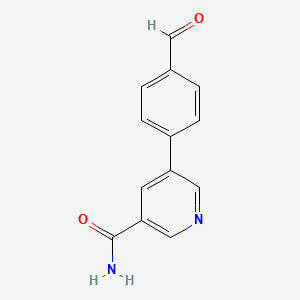


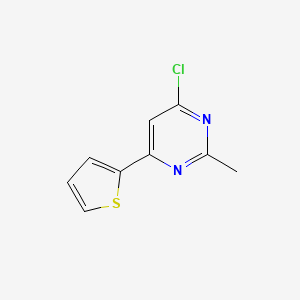
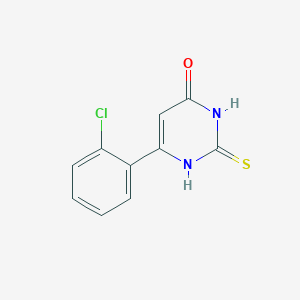
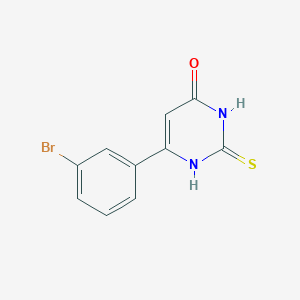
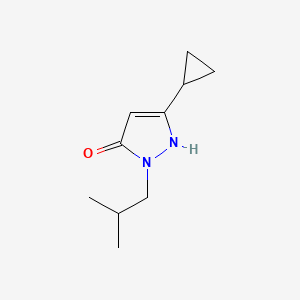
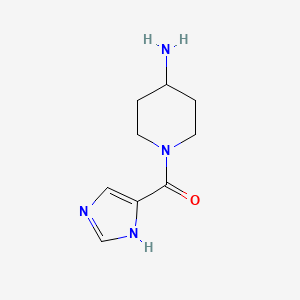
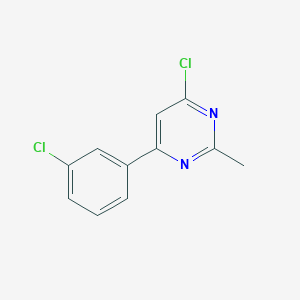
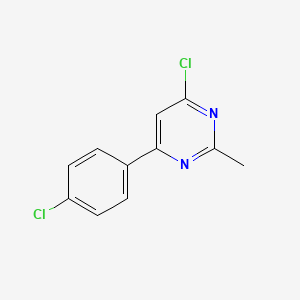

![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)
